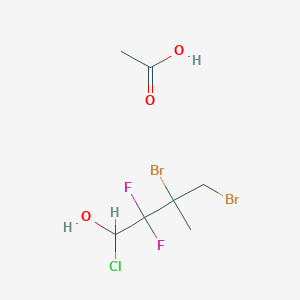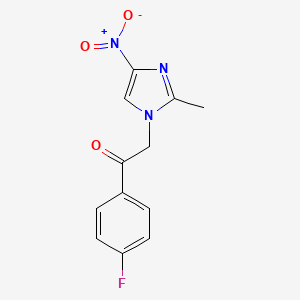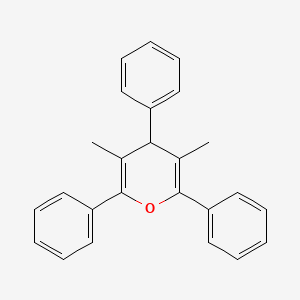
Carbendazim/Metalaxyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbendazim and Metalaxyl are systemic fungicides widely used in agriculture to control a variety of fungal diseases. Metalaxyl, a phenylamide fungicide, is particularly effective against oomycete fungi . Both compounds are crucial in protecting crops and ensuring high agricultural yields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbendazim is synthesized from o-phenylenediamine and methyl chloroformate through a cyclization reaction . The reaction typically occurs under basic conditions, using a solvent like methanol or ethanol.
Metalaxyl is synthesized through a multi-step process starting from 2,6-dimethylaniline. The key steps involve acylation, cyclization, and methylation reactions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of Carbendazim involves large-scale batch or continuous processes, ensuring high purity and yield . Metalaxyl production also follows a similar industrial approach, with stringent quality control measures to meet agricultural standards .
Analyse Chemischer Reaktionen
Types of Reactions
Carbendazim undergoes various chemical reactions, including oxidation, reduction, and substitution . Metalaxyl primarily undergoes hydrolysis and oxidation reactions .
Common Reagents and Conditions
Oxidation: Carbendazim can be oxidized using hydrogen peroxide in the presence of catalysts like TAML activators.
Reduction: Metalaxyl can be reduced using reducing agents like sodium borohydride.
Substitution: Carbendazim can undergo nucleophilic substitution reactions with halogenated compounds.
Major Products
Oxidation of Carbendazim: Produces benzimidazole derivatives.
Hydrolysis of Metalaxyl: Yields N-(2,6-dimethylphenyl)-N-(methoxyacetyl)glycine.
Wissenschaftliche Forschungsanwendungen
Carbendazim and Metalaxyl have extensive applications in scientific research:
Chemistry: Used as model compounds to study fungicidal mechanisms and degradation pathways.
Biology: Employed in studies on microbial resistance and environmental impact.
Medicine: Investigated for potential therapeutic effects and toxicity profiles.
Industry: Utilized in the formulation of agricultural products and biopurification systems.
Wirkmechanismus
Carbendazim
Carbendazim exerts its effects by binding to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division . This leads to the malsegregation of chromosomes, causing cell cycle arrest and apoptosis.
Metalaxyl
Metalaxyl inhibits RNA synthesis in oomycete fungi by targeting RNA polymerase . This disruption in nucleic acid synthesis prevents fungal growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benomyl: A systemic fungicide that degrades into Carbendazim.
Thiophanate-methyl: Another fungicide that metabolizes into Carbendazim.
Mancozeb: A fungicide that disrupts lipid metabolism and respiration in fungi.
Uniqueness
Carbendazim’s broad-spectrum activity and ability to disrupt microtubule assembly make it unique among fungicides . Metalaxyl’s specificity for oomycete fungi and its mode of action targeting RNA synthesis distinguish it from other fungicides .
Eigenschaften
CAS-Nummer |
92981-24-3 |
|---|---|
Molekularformel |
C24H30N4O6 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
methyl N-(1H-benzimidazol-2-yl)carbamate;methyl (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C15H21NO4.C9H9N3O2/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h6-8,12H,9H2,1-5H3;2-5H,1H3,(H2,10,11,12,13)/t12-;/m0./s1 |
InChI-Schlüssel |
YCKSWZKPFACWJN-YDALLXLXSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)COC.COC(=O)NC1=NC2=CC=CC=C2N1 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC.COC(=O)NC1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)



![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)

![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)


![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)

